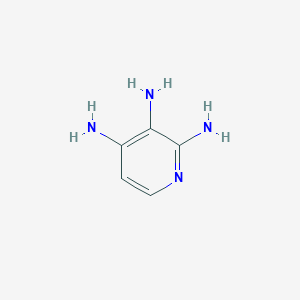

Pyridine-2,3,4-triamine

Description

Significance of Triaminopyridines within Nitrogen Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to organic chemistry and are integral to a vast number of natural products and synthetic molecules with diverse applications. openmedicinalchemistryjournal.comijpsr.com Pyridines, a class of six-membered aromatic heterocycles containing one nitrogen atom, are a cornerstone of this field. britannica.commsu.edu The introduction of multiple amino groups onto the pyridine (B92270) ring, as seen in triaminopyridines, dramatically enhances the chemical reactivity and functionality of the parent molecule.

The amino groups, being electron-donating, activate the pyridine ring towards electrophilic substitution. Furthermore, the presence of three nitrogen atoms—one in the ring and two in the amino groups—provides multiple sites for hydrogen bonding and metal coordination. This multi-functionality makes triaminopyridines valuable building blocks in several areas:

Medicinal Chemistry: The pyridine scaffold is a common feature in many pharmaceuticals. researchgate.net The addition of amino groups can lead to compounds with a range of biological activities, including potential anticancer and antimicrobial properties.

Materials Science: The ability of triaminopyridines to act as polydentate ligands allows for the formation of stable coordination complexes and polymers with unique thermal and electronic properties. For instance, they can serve as precursors for hyperbranched polyimides, which are noted for their high thermal stability. google.com

Supramolecular Chemistry: The hydrogen bonding capabilities of the amino groups facilitate the self-assembly of complex supramolecular architectures.

Research Context of Pyridine-2,3,4-triamine Isomers and Analogs

The specific arrangement of the amino groups on the pyridine ring profoundly influences the properties and reactivity of the molecule. This compound is one of several possible triaminopyridine isomers, each with its own distinct chemical personality.

A notable isomer is Pyridine-2,4,5-triamine . While sharing the same molecular formula (C₅H₈N₄), the different substitution pattern leads to variations in reactivity and applications. synquestlabs.comsigmaaldrich.com For example, the contiguous arrangement of amino groups in this compound enhances its ability to act as a chelating agent in coordination chemistry. In contrast, the steric and electronic environment of Pyridine-2,4,5-triamine can influence its reactivity in reactions such as sulfonamide formation.

Another important isomer is Pyridine-2,4,6-triamine . matrix-fine-chemicals.com This isomer has been utilized in the synthesis of energetic materials.

Beyond isomeric forms, heterocyclic analogs such as Pyrimidine-2,4,6-triamine offer further comparative insights. The presence of a second nitrogen atom in the pyrimidine (B1678525) ring alters the electronic properties and hydrogen bonding capacity of the molecule, leading to different biological activities and applications. For instance, pyrimidine derivatives are foundational to nucleic acids and have been explored for antiviral and antitumor activities.

The study of these isomers and analogs provides a broader understanding of structure-activity relationships and allows for the fine-tuning of molecular properties for specific applications.

Foundational Research Trajectories of this compound

The exploration of this compound has paved the way for several important research avenues. Key synthetic methodologies have been developed to access this and related compounds. One common approach involves the nucleophilic aromatic substitution of halogenated pyridines with ammonia (B1221849) or amines. Another established method is the reduction of corresponding nitro-substituted pyridines.

Initial research has highlighted the utility of this compound as a versatile precursor. Its chemical properties have been characterized using various analytical techniques:

FTIR Spectroscopy: Identifies the characteristic stretching vibrations of the NH₂ and aromatic C-N bonds.

¹H-NMR Spectroscopy: Confirms the substitution pattern by resolving the signals of the amine and pyridine ring protons.

Elemental Analysis: Validates the molecular formula and purity of the compound.

From this foundational work, research has expanded into several key areas:

Polymer Science: The use of triamine-containing pyridines in the synthesis of hyperbranched polyimides has been a significant area of investigation. These polymers exhibit excellent thermal stability and desirable optical properties, making them promising for applications in optoelectronics and gas separation membranes. google.com

Medicinal Chemistry: The compound and its derivatives have been investigated for their potential as anticancer agents. The ability of the triamine moiety to interact with biological targets is a key aspect of this research.

Coordination Chemistry: The tridentate nature of this compound makes it an effective ligand for forming stable complexes with metal ions. This has implications for catalysis and the development of novel metal-based therapeutics.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyridine-2,3,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H4,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXBXAJWVZTKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622735 | |

| Record name | Pyridine-2,3,4-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52559-11-2 | |

| Record name | Pyridine-2,3,4-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridine 2,3,4 Triamine and Its Derivatives

Strategies for Pyridine (B92270) Core Construction and Regioselective Amination

The synthesis of the Pyridine-2,3,4-triamine core structure is primarily achieved through the strategic introduction of amino groups onto a pre-existing pyridine ring, often by the reduction of nitro-substituted precursors or through multi-step pathways designed to yield specific isomers.

Reduction Reactions of Nitro-Substituted Pyridine Precursors

A prominent method for the synthesis of this compound involves the reduction of corresponding nitro-substituted pyridine compounds. This transformation can be efficiently carried out using catalytic hydrogenation. In a typical procedure, a precursor such as 2,3,4-trinitropyridine is subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction is generally conducted under mild temperature and pressure, providing a clean and high-yielding route to the desired triamine.

Alternatively, hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel or palladium on carbon can be employed to reduce the nitro groups. This method often involves refluxing the nitro-substituted pyridine in a solvent such as ethanol (B145695) for an extended period. While effective, this approach requires careful handling of the toxic and reactive hydrazine hydrate.

Table 1: Comparison of Reduction Methods for Nitro-Substituted Pyridine Precursors

| Method | Precursor | Reagents & Catalyst | Typical Conditions | Reaction Time | Yield & Purity | Key Considerations |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | 2,3,4-Trinitropyridine | H₂ gas, Pd/C catalyst | Mild temperature (50-60°C) and pressure | 1-2 hours | Very high yield, high purity | Requires specialized equipment for handling hydrogen gas. |

| Hydrazine Hydrate Reduction | Nitro-substituted pyridine | Hydrazine hydrate, Raney Ni or Pd/C | Reflux in ethanol | 12-15 hours | High yield, moderate purity | Hydrazine is highly toxic and reactive, requiring stringent safety precautions. |

Multi-Step Synthetic Pathways for Targeted Isomers

The synthesis of specific isomers of substituted pyridine-triamines often necessitates multi-step synthetic pathways. These routes allow for precise control over the placement of functional groups. For instance, the synthesis of a novel pyridine-containing triamine monomer, 2,6-bis(4-aminophenyl)-4-(4-aminophenoxy)pyridine, is achieved through a combination of nucleophilic aromatic substitution, a modified Chichibabin reaction, and finally, a hydrazine hydrate reduction. researchgate.net

In many multi-step syntheses, the use of protecting groups is crucial to prevent unwanted side reactions with the reactive amino functionalities. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amino groups during intermediate steps, which can be subsequently removed under specific conditions to yield the final desired product. The synthesis of various triazine isomers, which are structurally related to pyridine-triamines, also highlights the importance of multi-step strategies to control the positions of the nitrogen atoms within the heterocyclic ring. researchgate.net These complex syntheses often involve sequential reactions to build the desired molecular architecture with the correct regiochemistry.

One-Pot Synthesis Approaches for Enhanced Efficiency and Yield

To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot synthesis methodologies are increasingly being explored for the preparation of highly substituted pyridine derivatives. These approaches combine multiple reaction steps into a single procedure without the isolation of intermediates. While specific one-pot syntheses for this compound are not extensively documented, general strategies for polysubstituted pyridines offer valuable insights.

One such strategy involves the three-component heteroannulation of a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. organic-chemistry.org This method proceeds under mild, acid-free conditions and offers excellent regiocontrol and high yields. Another approach is the one-pot condensation of substituted acetophenones, an aldehyde, and ammonium acetate, sometimes in the presence of a green reaction solvent like polyethylene (B3416737) glycol (PEG-400), to produce 2,4,6-triaryl pyridines. derpharmachemica.com Microwave-assisted one-pot reactions have also been developed, significantly accelerating the synthesis of highly functionalized pyridines from simple starting materials. mdpi.com These efficient, multi-component reactions, often proceeding via a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization, represent a powerful tool for constructing complex pyridine scaffolds. mdpi.comyoutube.com

Functionalization and Derivatization Techniques of this compound

Once the this compound core is synthesized, it can be further modified through various functionalization and derivatization techniques, targeting either the amino groups or the pyridine ring itself.

Nucleophilic Substitution Reactions Involving Amino Groups

The amino groups of this compound are nucleophilic and can readily participate in substitution reactions with a variety of electrophiles. smolecule.com This reactivity allows for the introduction of a wide range of functional groups, leading to the formation of diverse substituted pyridine derivatives. For example, reactions with sulfonyl chlorides or carbonyl compounds can be used to further derivatize the molecule.

The principles of nucleophilic substitution on aminated pyridines are well-illustrated by the reactions of related compounds. For example, the regiochemistry of nucleophilic substitution on 4-phenylsulfonyl tetrafluoropyridine with bidentate nucleophiles has been studied in detail. researchgate.net These studies show that the more nucleophilic amino group will preferentially attack the electron-deficient positions of the pyridine ring. researchgate.net In the context of this compound, the relative nucleophilicity of the three amino groups would dictate the site of reaction, which can be influenced by steric and electronic factors.

Electrophilic Aromatic Substitution Strategies on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. youtube.comlibretexts.org This deactivation is further enhanced in acidic media, where the nitrogen atom becomes protonated. uoanbar.edu.iq Consequently, reactions like nitration and halogenation require harsh conditions and often result in low yields. libretexts.org

When electrophilic substitution does occur, it is highly regioselective, favoring the 3-position (meta to the nitrogen). uoanbar.edu.iqpearson.com This preference is due to the relative stability of the cationic intermediate (sigma complex) formed during the reaction. Attack at the 2- or 4-position results in a resonance structure where the positive charge is placed on the highly electronegative nitrogen atom, which is energetically unfavorable. uoanbar.edu.iq In contrast, attack at the 3-position allows the positive charge to be delocalized over the carbon atoms of the ring without placing it on the nitrogen. The presence of the three amino groups on this compound, which are electron-donating, would be expected to activate the ring towards electrophilic substitution compared to unsubstituted pyridine, although the directing effects of these groups would need to be considered in determining the final substitution pattern.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino groups of this compound are nucleophilic and can react with carbonyl compounds such as aldehydes and ketones to form Schiff bases, also known as imines or azomethines. gsconlinepress.comresearchgate.net This condensation reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product. uc.pt The reaction is often carried out under reflux conditions in a suitable solvent like ethanol and may be catalyzed by the addition of a small amount of acid or base. gsconlinepress.comresearchgate.net

Given the presence of three amino groups on the pyridine ring, the reaction can potentially lead to the formation of mono-, di-, or tri-Schiff bases, depending on the stoichiometry of the reactants. For instance, reacting this compound with an appropriate aldehyde in a controlled molar ratio can selectively form specific imine derivatives. mdpi.com The synthesis of a tridentate Schiff base ligand has been reported from the reaction of 2,4,6-triaminepyrimidine with 4-(dimethylamino)benzaldehyde, illustrating a similar condensation process in a related heterocyclic triamine. researchgate.net The resulting Schiff base derivatives of this compound are of interest in coordination chemistry, as the imine nitrogen and the pyridine ring nitrogen can act as chelation sites for metal ions. researchgate.net

Table 1: Illustrative Examples of Schiff Base Formation This table outlines potential reactants for forming Schiff bases with this compound based on common synthetic procedures. gsconlinepress.commdpi.com

| Amine Reactant | Carbonyl Reactant | Typical Solvent | Product Type |

| This compound | Benzaldehyde | Ethanol | Mono-, Di-, or Tri-imine |

| This compound | 4-Methoxybenzaldehyde | Ethanol | Mono-, Di-, or Tri-imine |

| This compound | Acetone | Methanol/Ethanol | Mono-, Di-, or Tri-ketimine |

| This compound | 2-Thiophenealdehyde | Ethanol | Mono-, Di-, or Tri-imine |

Dearomatization Strategies for Pyridine Functionalization

Dearomatization reactions are powerful transformations in organic synthesis that convert flat, aromatic precursors into complex, three-dimensional alicyclic structures. nih.govacs.org For pyridine derivatives, these reactions are challenging due to the thermodynamic stability of the aromatic ring. acs.orgacs.org However, various strategies have been developed to overcome this hurdle, typically by activating the pyridine ring or using highly reactive reagents. These methods allow for the 1,2- or 1,4-functionalization of the heterocycle. acs.org

One major approach is nucleophilic dearomatization, where the pyridine ring is attacked by a nucleophile. nih.gov This process can be facilitated by transition metal catalysts, with copper being a common choice due to its low cost and benign nature. acs.org For example, chiral copper hydride complexes have been shown to catalyze the C-C bond-forming dearomatization of pyridines under mild conditions without pre-activation of the heterocycle. acs.org

Another innovative method is the dearomatization–rearomatization strategy. This involves a sequence where the pyridine ring first undergoes a dearomatizing reaction, such as a [3+2] cycloaddition, to form a non-aromatic intermediate. rsc.org This intermediate can then be functionalized, followed by a rearomatization step to restore the pyridine core, but with new substituents. This cascade approach enables complex functionalizations that would be difficult to achieve directly. researchgate.net

Table 2: Comparison of Pyridine Dearomatization Strategies

| Strategy | Description | Typical Reagents/Catalysts | Key Features |

| Metal-Catalyzed Nucleophilic Dearomatization | A transition metal catalyst activates the pyridine or facilitates the nucleophilic attack. acs.org | Copper(I) or Copper(II) salts, chiral phosphine (B1218219) ligands, silanes. nih.govacs.org | Can be highly regio- and enantioselective; mild reaction conditions. nih.govacs.org |

| Dearomatization-Rearomatization Cascade | The pyridine ring is temporarily dearomatized to allow for functionalization, followed by restoration of aromaticity. rsc.orgresearchgate.net | Dimethyl acetylenedicarboxylate (B1228247) (DMAD), acid promoters. researchgate.net | Allows for complex, one-pot functionalization protocols; accesses polysubstituted pyridines. rsc.org |

| N-Activation followed by Nucleophilic Attack | The pyridine nitrogen is activated (e.g., by alkylation or acylation) to make the ring more susceptible to nucleophilic attack. | Chloroformates, organometallic reagents (e.g., Grignard, organolithium). | A classical and versatile method for introducing substituents at the 2- or 4-position. |

Catalytic Approaches in this compound Synthesis

Catalytic methods are central to the efficient synthesis of polyaminopyridines like this compound, primarily through the reduction of corresponding nitro compounds. Catalytic hydrogenation is a widely employed technique that offers high yields and purity. This method involves the reduction of a nitro-substituted pyridine precursor using a catalyst in the presence of a hydrogen source.

A prominent catalytic system for this transformation is palladium on carbon (Pd/C) with hydrazine hydrate as the hydrogen donor. google.com This system is effective for reducing trinitro precursors to their corresponding triamines. The reaction is typically performed at reflux in a solvent such as ethanol. For example, the synthesis of 2,4,6-tris[4-(4-aminophenoxy)-phenyl]pyridine is achieved by reducing the trinitro precursor with hydrazine hydrate in the presence of a 5% Pd/C catalyst over 12 to 15 hours. google.com The use of hydrazine hydrate avoids the need for high-pressure hydrogenation equipment.

The conformational rigidity imparted by the pyridine ring in macrocyclic structures has been shown to be advantageous in catalytic applications, and the synthetic schemes to create these ligands often involve the reduction of nitro groups as a key step. unimi.it The choice of catalyst, solvent, and hydrogen source is critical for optimizing the reaction efficiency, yield, and selectivity, while minimizing side reactions.

Table 3: Catalytic Systems for the Synthesis of Aromatic Triamines

| Precursor | Catalyst | Hydrogen Source | Solvent | Conditions | Reference |

| Trinitro-aryl-pyridine | 5% Palladium on Carbon (Pd/C) | Hydrazine Hydrate (80%) | Ethanol | Reflux, 12-15 hours | google.com |

| Nitro-substituted pyridine | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol, Toluene | Mild heat (50-60°C) | |

| Nitro-substituted pyridine | Raney Nickel | Hydrazine Hydrate | Pyridine | Reflux, ≤35°C |

Scalability and Reproducibility in Synthetic Protocols

The transition of a synthetic protocol from a laboratory scale to a larger, industrial scale presents several challenges related to scalability and reproducibility. For the synthesis of this compound, the choice of route significantly impacts these factors. Methods involving catalytic hydrogenation are often favored for their efficiency and cleaner reaction profiles. aga-analytical.com.pl The use of heterogeneous catalysts like palladium on carbon simplifies product isolation and catalyst recovery, which are key advantages for scalability. aga-analytical.com.pl

However, the large-scale use of hydrogen gas requires specialized high-pressure equipment and stringent safety protocols. An alternative, such as using hydrazine hydrate as a hydrogen source, circumvents the need for high-pressure reactors but introduces a reagent that is toxic and requires careful handling. google.com The reaction time for hydrazine-based reductions can also be long (e.g., 12-15 hours), which may impact throughput in an industrial setting. google.com

Reproducibility on a large scale depends on precise control over reaction parameters such as temperature, pressure, and reagent stoichiometry. For catalytic reactions, catalyst loading, quality, and lifetime are critical variables. Purification is another major consideration for scalability. While laboratory-scale synthesis may rely on column chromatography, this method is often impractical and costly for large quantities. Therefore, methods that yield a product pure enough for isolation by simple filtration and recrystallization are highly desirable for industrial applications. google.com The use of silica-based heterogeneous reagents can also simplify purification, reducing the need for laborious workups. aga-analytical.com.pl

Table 4: Evaluation of Synthetic Routes for Scalability

| Synthetic Route | Advantages for Scalability | Challenges for Scalability |

| Catalytic Hydrogenation (H₂ gas) | High efficiency, clean reaction, potential for catalyst recycling. aga-analytical.com.pl | Requires high-pressure equipment, safety concerns with H₂ gas handling. |

| Catalytic Transfer Hydrogenation (Hydrazine) | Avoids high-pressure H₂ gas, uses standard reactors. | Hydrazine is toxic and reactive, potentially long reaction times, careful temperature control needed. google.com |

| Nucleophilic Aromatic Substitution | Can be a direct route using readily available materials. | Often requires harsh conditions (high temperature/pressure), potential for side reactions, and complex purification. |

Advanced Spectroscopic and Structural Characterization Studies of Pyridine 2,3,4 Triamine

Vibrational Spectroscopy Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, offers profound insights into the functional groups and conformational aspects of Pyridine-2,3,4-triamine.

The presence of multiple amino groups and the pyridine (B92270) ring in this compound gives rise to characteristic vibrational modes. The N-H stretching vibrations of the primary amino groups are typically observed in the FTIR spectrum in the region of 3500–3200 cm⁻¹. researchgate.netnih.gov Specifically, a wide shoulder in the 3400–3200 cm⁻¹ range is indicative of N-H stretching. researchgate.net The aromatic C-N stretching vibrations can be identified in the range of 1600–1500 cm⁻¹. In similar heterocyclic compounds, C-N stretching bands have been observed around 1198 cm⁻¹ and 952 cm⁻¹. researchgate.net

Raman spectroscopy complements FTIR by providing information on the vibrational modes of the pyridine ring. The ring stretching and C-H bending vibrations of a pyridine ring are typically found at approximately 1075, 1212, and 1561 cm⁻¹. researchgate.net The C=N stretching vibration of the pyridine ring appears around 1604 cm⁻¹. researchgate.net The ring breathing modes of pyridine are also prominent in the Raman spectrum. researchgate.net

| Vibrational Mode | Technique | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretching | FTIR | 3500–3200 | researchgate.netnih.gov |

| Aromatic C-N Stretching | FTIR | 1600–1500 | |

| C-N Stretching | FTIR | ~1198, ~952 | researchgate.net |

| Pyridine Ring Stretching & C-H Bending | Raman | ~1075, ~1212, ~1561 | researchgate.net |

| Pyridine C=N Stretching | Raman | ~1604 | researchgate.net |

Vibrational spectroscopy is a sensitive tool for probing the conformational landscape of molecules. In related pyridine derivatives, such as pyridinecarbonyl chlorides, computational studies have shown that different conformers (e.g., trans and cis) exhibit distinct vibrational frequencies. researchgate.net The relative energies and, therefore, the populations of these conformers can be influenced by the solvent environment. researchgate.net For this compound, the orientation of the amino groups relative to the pyridine ring and to each other will influence the vibrational spectrum. The contiguous arrangement of the amino groups in this compound suggests the potential for intramolecular hydrogen bonding, which would significantly alter the N-H stretching frequencies, typically causing a shift to lower wavenumbers. nih.gov The study of these vibrational signatures, often in conjunction with computational modeling, can provide detailed information about the preferred conformations of the molecule in different states. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic molecules like this compound.

¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov For the pyridine ring, the chemical shifts of the protons and carbons are influenced by the nitrogen atom and the substituent amino groups. In unsubstituted pyridine, the protons typically resonate between δ 7.0 and 8.5 ppm, while the carbons appear in the range of δ 120-150 ppm. hmdb.carsc.org The amino groups in this compound will cause shifts in these values, and the protons of the amino groups themselves will appear as distinct signals, the chemical shifts of which can be influenced by solvent and hydrogen bonding. nih.gov

| Nucleus | Technique | Typical Chemical Shift Range (ppm) for Pyridine Ring | Reference |

|---|---|---|---|

| ¹H | ¹H NMR | 7.0 - 8.5 | hmdb.carsc.org |

| ¹³C | ¹³C NMR | 120 - 150 | hmdb.carsc.org |

To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, advanced 2D NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons on the pyridine ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.comcolumbia.edu This is particularly useful for identifying the connectivity between the amino groups and the pyridine ring carbons, as well as the relative positions of the carbon atoms within the ring.

The collective data from these 2D NMR experiments provides a detailed and confirmed picture of the molecular structure of this compound. nih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and investigating the fragmentation patterns of a compound. For this compound (C₅H₈N₄), the expected molecular weight is approximately 124.15 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺).

The fragmentation pattern in the mass spectrum provides valuable structural information. libretexts.org The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. pressbooks.pub this compound, with four nitrogen atoms, is expected to have an even molecular weight. The fragmentation of the molecular ion can occur through various pathways, including the loss of amino groups or cleavage of the pyridine ring. libretexts.orgtju.edu.cn The analysis of these fragment ions helps to confirm the proposed structure. Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), are often used to ensure the observation of the molecular ion, as they impart less energy to the molecule during ionization, reducing fragmentation. miamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic and heterocyclic compounds like pyridine and its derivatives, the primary electronic transitions observed are π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically high in energy and intensity. The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair in pyridine) to a π* antibonding orbital, are generally lower in energy and intensity.

In similar complex Schiff base ligands containing pyridine moieties, absorption bands corresponding to π → π* and n → π* transitions are observed. researchgate.net For instance, some benzothiazole (B30560) Schiff base ligands exhibit high-energy π → π* transitions and lower-energy n → π* transitions in their UV-Vis spectra. researchgate.net Therefore, it is anticipated that the UV-Vis spectrum of this compound would display characteristic bands for both π → π* and n → π* transitions, likely at wavelengths longer than those observed for pyridine itself due to the electronic influence of the three amino substituents.

Table 1: Expected UV-Vis Absorption Characteristics for this compound based on Related Compounds

| Transition Type | Expected Wavelength Range | Notes |

| π → π | > 250 nm | High intensity, shifted to longer wavelengths compared to pyridine. |

| n → π | > 300 nm | Lower intensity, also subject to a bathochromic shift. |

X-ray Diffraction Crystallography

Although a specific crystal structure for this compound has not been detailed in the available search results, studies on related heterocyclic compounds provide a framework for predicting its structural characteristics. For example, the crystal structure of a pyridine 4-carbaldehyde semicarbazone Schiff base ligand revealed a triclinic system with the space group P-1. scielo.br In another instance, a co-crystal involving a nickel complex and melamine (B1676169) crystallized in a monoclinic space group C2/c. mdpi.com The crystal structure of a picrate (B76445) derivative of a pyridine compound was also found to be in the monoclinic P21/c space group. eurjchem.com These examples highlight the diversity of crystal systems that pyridine derivatives can adopt. The presence of three amino groups in this compound suggests a high propensity for forming a well-defined, hydrogen-bonded crystal structure.

The amino groups and the pyridine ring nitrogen in this compound are all capable of participating in hydrogen bonding, acting as both hydrogen bond donors (the N-H of the amino groups) and acceptors (the lone pairs on the nitrogen atoms). This extensive hydrogen bonding capability is expected to be a dominant feature in its crystal packing. cymitquimica.com In related structures, such as those of triazine derivatives and pyridine dicarboxylates, complex networks of intermolecular hydrogen bonds (N-H···N, N-H···O, O-H···N) are observed, which play a crucial role in stabilizing the crystal lattice. nih.goviucr.orgresearchgate.net

Table 2: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Participating Groups | Expected Role in Crystal Packing |

| Hydrogen Bonding | Amino groups (N-H donors), Pyridine nitrogen (acceptor), Amino nitrogens (acceptors) | Primary force driving the formation of extensive 1D, 2D, or 3D networks. |

| π-π Stacking | Pyridine rings | Contributes to the stabilization of the crystal lattice through parallel or offset stacking arrangements. |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. While no specific studies on the polymorphism of this compound were found, related molecules like melamine (1,3,5-triazine-2,4,6-triamine) have been shown to undergo pressure-induced phase transformations. semanticscholar.orgresearchgate.net This suggests that this compound may also exhibit polymorphism under different crystallization conditions.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, different molecule (a co-former) into the crystal lattice. The ability of this compound to form multiple hydrogen bonds makes it an excellent candidate for forming co-crystals. A study on a nickel complex co-crystallized with melamine demonstrated the formation of a complex network linked by both hydrogen bonds and π-π stacking interactions. mdpi.com This indicates the potential for this compound to form co-crystals with various co-formers, leading to materials with tailored properties.

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Specific TGA data for this compound is not detailed in the provided search results. However, information on related compounds offers an indication of its likely thermal behavior. For instance, related triamines are reported to have high thermal stability, with decomposition temperatures (TGA decomposition) above 300°C. In a study of a cadmium(II) complex with a triamine ligand, a one-step decomposition was observed in the range of 290–500°C. d-nb.info The thermal decomposition of a co-crystal containing melamine and a nickel complex occurred in multiple steps, with the ligands being released sequentially. mdpi.com

Based on these examples, this compound is expected to be a thermally stable compound. Its TGA curve would likely show a stable region up to a certain temperature, followed by one or more decomposition steps corresponding to the loss of the amino groups and the fragmentation of the pyridine ring. The exact decomposition temperatures and the percentage of residue would depend on the experimental conditions, such as the heating rate and the atmosphere (e.g., nitrogen or air).

Table 3: Predicted Thermal Decomposition Characteristics of this compound from TGA

| Temperature Range | Expected Event |

| < 250°C | Likely stable, with minimal mass loss. |

| > 250°C | Onset of decomposition, potentially in one or more stages. |

| High Temperature Residue | Dependent on atmosphere; may form a char residue in an inert atmosphere. |

Coordination Chemistry and Metal Complexation of Pyridine 2,3,4 Triamine

Pyridine-2,3,4-triamine as a Polydentate Ligand

The arrangement of the three amino groups and the pyridine (B92270) nitrogen atom in this compound makes it a prime candidate for acting as a polydentate ligand, capable of binding to a metal center through multiple donor atoms simultaneously.

Chelation Properties and Ligand Design Principles

The contiguous amino groups at the 2, 3, and 4 positions of the pyridine ring are crucial to the chelation capabilities of this compound. This arrangement allows for the formation of stable five- or six-membered chelate rings upon coordination to a metal ion, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting complex compared to complexes with monodentate ligands.

Key principles in designing ligands based on the this compound scaffold include:

Donor Atom Availability: The three amino nitrogens and the pyridine ring nitrogen provide multiple potential coordination sites. The specific sites involved in chelation depend on factors such as the metal ion's size, preferred coordination geometry, and the reaction conditions.

Steric Hindrance: The introduction of substituents on the pyridine ring or the amino groups can influence the ligand's coordination mode and the stereochemistry of the resulting complex. Bulky groups can favor the coordination of fewer donor atoms or lead to specific isomeric forms.

Electronic Effects: The electron-donating nature of the amino groups enhances the Lewis basicity of the ligand, promoting strong coordination to metal ions. Conversely, the electron-withdrawing character of the pyridine ring can influence the electronic properties of the final complex. The inherent properties of the pyridine backbone, such as its delocalized π-system, also play a role in the electronic structure of the metal complexes. rsc.org

Preorganization: The relatively rigid structure of the pyridine ring preorganizes the amino donor groups, reducing the entropic penalty upon complexation and further enhancing the stability of the metal complexes.

The design of polydentate ligands often involves creating frameworks that can encapsulate metal ions, and the structure of this compound provides a foundational unit for constructing more elaborate chelators. acs.org

Coordination Modes and Stereochemistry of Metal Complexes

This compound typically acts as a tridentate ligand, coordinating to a metal center through the pyridine nitrogen and the two adjacent amino nitrogens at the 2 and 3 positions, or through the three amino nitrogens. This tridentate coordination often results in a meridional (mer) arrangement of the donor atoms in an octahedral complex.

The stereochemistry of the resulting metal complexes is influenced by the coordination of the this compound ligand. For instance, in octahedral complexes of the type [M(L)X₃], where L is a tridentate ligand like this compound, facial (fac) and meridional (mer) isomers are possible. The specific isomer formed can be influenced by the nature of the metal ion and the other ligands present. In the case of cobalt complexes, for example, the stereochemistry can be complex, with the potential for different geometric isomers depending on the coordination environment. doubtnut.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Co, Ni, Cu, Fe, Ru, Mn, Cd)

A range of transition metal complexes incorporating ligands derived from or related to this compound have been synthesized and studied.

Cobalt (Co): Cobalt(II) complexes with pyridine-based macrocyclic ligands containing triamine moieties have been prepared and their magnetic properties investigated. researchgate.netmdpi.com The coordination geometry around the Co(II) center in these complexes is often distorted, ranging from octahedral to trigonal prismatic. researchgate.net

Nickel (Ni) and Copper (Cu): Nickel(II) and Copper(II) complexes with various triamine and Schiff base ligands containing pyridine have been synthesized. acs.orgmdpi.com The electronic spectra of these complexes are characteristic of their coordination geometry, which can range from square-planar to octahedral. acs.orgrsc.org

Iron (Fe): Iron(III) complexes with pentadentate ligands incorporating a triamine framework and phenolate (B1203915) or hydroxypyridine donors have been synthesized and characterized as potential MRI probes. rsc.orgnih.gov These complexes are typically six-coordinate with an inner-sphere water molecule. The stability and kinetic inertness of these complexes are crucial for their potential biological applications. nih.gov

Ruthenium (Ru): Ruthenium(II) complexes containing pyridine-based tridentate triamine ligands have been synthesized and their catalytic activity in reactions such as transfer hydrogenation has been explored. rsc.org These complexes often feature a pseudo-octahedral geometry. nsf.gov

Manganese (Mn): Manganese(II) complexes with Schiff base condensates of triamines and imidazole (B134444) carboxaldehydes have been synthesized. nih.gov The coordination number and spin state of these complexes are influenced by the ligand conformation and protonation state. nih.gov

Cadmium (Cd): Cadmium(II) complexes with ligands derived from aminopyridines have been synthesized and structurally characterized. ub.edu These complexes can exhibit various coordination geometries depending on the specific ligands involved.

Table 1: Examples of Transition Metal Complexes with Pyridine-Triamine-like Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Key Findings | Reference(s) |

|---|---|---|---|---|

| Co(II) | Pyridine-based macrocyclic N₃O₂ ligand | Distorted octahedral/trigonal prismatic | Exhibits significant magnetic anisotropy. | researchgate.netmdpi.com |

| Ni(II) | Cyclic triamine | Octahedral | Stability and electronic spectra studied. | acs.org |

| Cu(II) | Schiff base from diamines and a triamine | Square-planar/Octahedral | Chromotropic changes observed in the solid phase. | acs.org |

| Fe(III) | Phenolate/hydroxypyridine-appended triamine | Six-coordinate | Investigated as T1 MRI probes. | rsc.orgnih.gov |

| Ru(II) | Pyridine-based tridentate triamine | Pseudo-octahedral | Catalytically active in transfer hydrogenation. | rsc.orgnsf.gov |

| Mn(II) | Schiff base condensate of a triamine | Six/Seven-coordinate | High-spin complexes. | nih.gov |

| Cd(II) | Aminopyridine and isothiocyanate | Square pyramidal | Structural characterization performed. | ub.edu |

Lanthanide Ion Complexation Studies

The complexation of lanthanide ions with pyridine-containing ligands is of great interest, primarily due to the potential for the ligand to act as an "antenna" to sensitize the luminescence of the lanthanide ion.

While specific studies on the complexation of this compound with a wide range of lanthanide ions are not extensively documented in the provided search results, research on related systems provides valuable insights. For instance, europium(III) complexes with pyridine-containing triaza-macrocyclic triacetate ligands have been synthesized, and their luminescent properties have been examined. researchgate.net The design of these ligands is crucial for efficient energy transfer from the ligand to the lanthanide ion, leading to strong metal-centered luminescence. Current time information in Bangalore, IN. The stereochemistry of the ligand can also significantly influence the luminescence intensity of the resulting lanthanide complexes. nih.gov

Studies on versatile para-substituted pyridine lanthanide coordination complexes demonstrate that the ligand can be modified at a late stage to tune the absorption and emission properties of europium(III) complexes. nih.govcyberleninka.ru This highlights the potential for designing this compound derivatives for specific applications in lanthanide luminescence.

Electronic, Magnetic, and Luminescent Properties of this compound Metal Complexes

The coordination of this compound and related ligands to metal ions gives rise to a variety of interesting electronic, magnetic, and luminescent properties.

The electronic properties of the metal complexes are largely determined by the nature of the metal ion, its oxidation state, and the ligand field environment. The electronic spectra of transition metal complexes typically show d-d transitions and charge-transfer bands. For example, the electronic spectra of Ni(II) and Cu(II) complexes with cyclic triamines have been studied to understand their stability and structure. acs.org

The magnetic properties of these complexes are dependent on the number of unpaired electrons on the metal center. High-spin and low-spin complexes can be formed depending on the ligand field strength. For instance, cobalt(II) complexes with pyridine-based macrocyclic ligands have been shown to exhibit significant magnetic anisotropy and can behave as single-ion magnets. researchgate.netmdpi.com Iron(III) complexes with triamine-based ligands are often high-spin. nih.gov

The luminescent properties are particularly prominent in lanthanide complexes. The pyridine moiety in the ligand can absorb UV light and transfer the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The efficiency of this process is highly dependent on the energy levels of the ligand and the metal ion. Europium(III) complexes are well-known for their red emission, and ligands are designed to maximize the quantum yield of this luminescence. Current time information in Bangalore, IN.jksus.orgrsc.org The luminescence lifetime is another important parameter that is influenced by the coordination environment of the lanthanide ion. rsc.org

Table 2: Physicochemical Properties of Selected Pyridine-Triamine Metal Complexes

| Complex Type | Property | Observation | Reference(s) |

|---|---|---|---|

| Co(II) Complexes | Magnetic | High magnetic anisotropy, can act as single-ion magnets. | researchgate.netmdpi.comscispace.com |

| Fe(III) Complexes | Magnetic | Typically high-spin. | nih.gov |

| Eu(III) Complexes | Luminescent | Exhibit characteristic red emission upon UV excitation due to the antenna effect of the pyridine ligand. Quantum yields and lifetimes are sensitive to the ligand structure and coordination environment. | researchgate.netCurrent time information in Bangalore, IN.jksus.orgrsc.org |

| Ni(II)/Cu(II) Complexes | Electronic | d-d transitions in the visible region are indicative of their coordination geometry. | rsc.orgacs.org |

Catalytic Applications of Metal Complexes Derived from this compound

The unique structural arrangement of this compound, featuring a pyridine ring with three adjacent amino groups, makes it a compelling tridentate ligand in coordination chemistry. The incorporation of a pyridine moiety into polyazamacrocyclic ligands influences both the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it This has spurred significant interest in their application across various fields, including catalysis. unimi.it The pyridine ring enhances the conformational rigidity of the ligand framework, which can stabilize unusual oxidation states of the coordinated metal ion, a crucial feature for catalytic cycles. unimi.it Metal complexes derived from pyridine-triamine scaffolds have demonstrated utility in a range of catalytic reactions, from water oxidation to the transformation of organic functional groups. rsc.org

Metal complexes of pyridine-triamine ligands are effective in both homogeneous and heterogeneous catalytic systems. The choice between these systems often depends on the specific application, catalyst stability, and the ease of product separation.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants. A notable example is the use of a Nickel(II) complex, Ni(Me₃pyclen)(CH₃CN)₂₂, which incorporates a macrocyclic pyridine-triamine ligand, as a molecular catalyst for the electrocatalytic oxidation of water. rsc.org This water-soluble complex operates efficiently in a homogeneous aqueous solution under neutral conditions. rsc.org The pyridine-triamine ligand framework demonstrates superior stability compared to all-amine-based ligands, which can decompose into metal-hydroxides during the oxygen evolution reaction. rsc.org Ruthenium(II) complexes containing pyridine-based tridentate triamines also serve as efficient homogeneous catalysts for transfer hydrogenation reactions in organic solvents like 2-propanol. researchgate.net The solubility of these complexes is facilitated by the organic nature of the ligands and counter-ions, allowing the catalytic reaction to proceed in a single phase. researchgate.netnih.gov

Heterogeneous Catalysis: Heterogeneous catalysts operate in a different phase from the reactants, which simplifies catalyst recovery and recycling. Coordination polymers (CPs) represent a class of heterogeneous catalysts. For instance, CPs constructed from metal ions and pyridine-tricarboxylate ligands have been employed as heterogeneous catalysts in the Henry reaction, a carbon-carbon bond-forming reaction. mdpi.com In these systems, the solid catalyst is suspended in a liquid reaction mixture containing the reactants. mdpi.com The catalytic activity is attributed to the accessible metal centers and basic pyridine nitrogen atoms within the polymer framework. mdpi.com Another approach involves immobilizing palladium(II) complexes on solid supports like alumina (B75360) (Al₂O₃) to create heterogeneous catalysts for the degradation and reduction of organic dyes. comu.edu.tr

The following table summarizes examples of both homogeneous and heterogeneous catalytic systems involving pyridine-amine type ligands.

| Catalyst Type | Catalyst Example | Reaction | Phase | Source |

| Homogeneous | Ni(Me₃pyclen)(CH₃CN)₂₂ | Water Oxidation | Aqueous | rsc.org |

| Homogeneous | [RuCl(p-picolinato)(N-d)] | Transfer Hydrogenation | 2-Propanol | researchgate.net |

| Homogeneous | Water-soluble Cu(II)-Schiff base complex | Alkene and Alcohol Oxidation | Aqueous | nih.gov |

| Heterogeneous | [Cu₃(μ₄-cpia)₂(bipy)₂(H₂O)₂]n | Henry Reaction | Solid/Liquid | mdpi.com |

| Heterogeneous | Pd(II) complex on Al₂O₃ | Dye Degradation | Solid/Liquid | comu.edu.tr |

The ability of the pyridine-triamine ligand scaffold to stabilize various metal oxidation states is central to its role in redox-based catalysis. The introduction of a pyridine ring can make it easier for the metal center to access higher oxidation states, which is fundamental for many oxidative transformations. unimi.it Conversely, these ligands can also support metal centers in lower oxidation states required for reductive processes.

Redox Chemistry and Water Oxidation: Metal complexes of pyridine-containing ligands are particularly relevant in oxidation reactions. unimi.it A prime example is the electrocatalytic oxidation of water to molecular oxygen, a key reaction for renewable energy systems. A manganese(II) complex with a pyridinophane ligand was found to be an active catalyst for this transformation, leveraging the ability of the ligand to stabilize higher oxidation states of manganese. unimi.it Similarly, a nickel complex with a macrocyclic pyridine-triamine ligand, [Ni(Me₃pyclen)(CH₃CN)₂]²⁺, acts as an efficient molecular catalyst for electrocatalytic water oxidation with an onset overpotential of just 520 mV and a high Faradaic efficiency of 93% in neutral conditions. rsc.org The catalytic mechanism is proposed to involve proton-coupled electron transfer (PCET) processes at both the nickel center and the redox-active pyridine-triamine ligand. rsc.org Copper complexes with dipyridine-triamine ligands have also been investigated for water oxidation, showing significant catalytic activity. researchgate.net

Catalysis of Organic Transformations: Beyond water oxidation, these complexes catalyze a variety of important organic reactions.

Transfer Hydrogenation: Ruthenium(II) complexes featuring pyridine-based tridentate triamines are effective catalysts for the transfer hydrogenation of acetophenone (B1666503) derivatives to the corresponding secondary alcohols. researchgate.net Using 2-propanol as a hydrogen source and KOH as a co-catalyst, these complexes achieve high activity. researchgate.net For example, the complex [RuCl(p-picolinato)(N-b)] demonstrated the highest catalytic activity among a series of related compounds. researchgate.net

Reduction of Nitro Compounds: Metal complexes based on Schiff bases derived from pyridine-2,6-diamine and 5-methyl-2-carboxaldehyde-thiophene have been used for the catalytic reduction of 2-nitrophenol (B165410) (2-NP) to 2-aminophenol (B121084) (2-AP). nih.gov In the presence of NaBH₄, these complexes achieved reduction efficiencies of 73–91% within 15–25 minutes. nih.gov

Henry Reaction: Coordination polymers based on a pyridine–tricarboxylate ligand have been successfully employed as recyclable heterogeneous catalysts for the Henry reaction between various aldehydes and nitromethane, yielding β-nitro alcohols. mdpi.com The catalyst [Cu₃(μ₄-cpia)₂(bipy)₂(H₂O)₂]n showed excellent yield (98%) under optimized conditions. mdpi.com

The table below provides a summary of the performance of selected catalysts in organic transformations.

| Catalyst | Organic Transformation | Substrate | Product | Yield/Efficiency | Source |

| [RuCl(p-picolinato)(N-b)] | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | High Activity | researchgate.net |

| Cadmium(II)-Schiff base complex | Reduction | 2-Nitrophenol | 2-Aminophenol | 91% | nih.gov |

| [Cu₃(μ₄-cpia)₂(bipy)₂(H₂O)₂]n | Henry Reaction | Pyridine-3-aldehyde & Nitromethane | 2-nitro-1-(pyridin-3-yl)ethan-1-ol | 98% | mdpi.com |

Development of Metal Ion Sensors and Probes

The ability of pyridine-triamine ligands to form stable and often specific complexes with metal ions makes them excellent candidates for the development of chemical sensors and probes. unimi.itresearchgate.net These sensors typically signal the presence of a metal ion through a measurable change in an optical property, such as color or fluorescence, or an electrochemical signal. nih.govresearchgate.net

A simple pyridine-based receptor has been designed for the selective fluorescent detection of copper ions (Cu²⁺). nih.gov This chemosensor induces a dramatic color change from colorless to yellow and exhibits a strong cyan fluorescence under UV light specifically in the presence of Cu²⁺. nih.gov The sensor operates in a mixed solvent system of CH₃CN/H₂O and can detect Cu²⁺ with a low detection limit of 0.25 μM. nih.gov The binding stoichiometry between the sensor and the copper ion was confirmed to be 1:1. nih.gov

Similarly, a dinuclear zinc(II) complex of a ligand featuring two dipicolylamine units attached to a biphenol fluorophore has been developed as a fluorescent sensor. rsc.org While the primary target for this sensor was non-steroidal anti-inflammatory drugs, the underlying principle relies on the stable complex formation between the polyamino-phenolic ligand and the Zn²⁺ ions, which creates a specific recognition cavity. rsc.org

The design of effective metal ion probes also extends to medical imaging. Iron(III) complexes with pentadentate ligands incorporating hydroxypyridine and triamine units have been studied as T1 MRI probes. nih.gov These complexes are designed to have a coordination site for a water molecule, and the deprotonation of this bound water influences the probe's relaxivity. nih.gov The stability of these complexes is crucial for their in vivo application, with a complex featuring a hydroxypyridine group, Fe(L2), showing a high effective stability constant (log K = 21.1) at physiological pH. nih.gov

Potentiometric sensors, which measure changes in electrical potential upon ion binding, also utilize pyridine-amine type structures. Ionophores, which are the ion-selective recognition elements in these sensors, have been based on structures like 3-(6-aminopyridin-2-ylimino)-1,3-diphenylpropylidene)pyridine-2,6-diamine for the detection of manganese(II) ions in water samples. researchgate.net

The table below highlights key characteristics of sensors based on pyridine-amine ligands.

| Sensor/Probe | Ligand Type | Target Ion | Detection Principle | Detection Limit | Source |

| Fluorescent Chemosensor S | Pyridine-based receptor | Cu²⁺ | Colorimetry & Fluorescence | 0.25 μM | nih.gov |

| MRI Probe Fe(L2) | Hydroxypyridine-appended triamine | Fe³⁺ (as probe) | Magnetic Resonance Imaging | N/A | nih.gov |

| Potentiometric Sensor | 3-(6-aminopyridin-2-ylimino)-1,3-diphenylpropylidene)pyridine-2,6-diamine | Mn²⁺ | Potentiometry | N/A | researchgate.net |

Theoretical and Computational Chemistry of Pyridine 2,3,4 Triamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide array of chemical and physical properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure, which describes the arrangement and energy of electrons within a molecule. For Pyridine-2,3,4-triamine, DFT calculations are crucial for predicting its three-dimensional shape through a process called geometry optimization. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure. chemmethod.com

DFT studies can reveal how the electron-donating amino groups influence the electron density of the pyridine (B92270) ring. Computational analyses on this compound have suggested that the amino groups at the 2- and 4-positions are preferential sites for metal binding, a prediction attributed to their lower orbital energies. researchgate.net The accuracy of the optimized geometry is often validated by ensuring there are no imaginary frequencies in the subsequent vibrational analysis, confirming the structure is a true energy minimum. scholarsresearchlibrary.com

Table 1: Example of DFT-Calculated Properties for a Pyridine Derivative This table illustrates typical data obtained from DFT calculations for a related pyridine compound, N,N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea] (PDPF), as specific values for this compound are not available in the cited literature.

| Parameter | Experimental (XRD) | Calculated (DFT/B3LYP) |

|---|---|---|

| Bond Length (C-N) | 1.35 Å | 1.36 Å |

| Bond Angle (N-C-N) | 118.5° | 118.7° |

| HOMO-LUMO Gap | - | 3.0785 eV |

Data sourced from a study on a different pyridine derivative to exemplify the output of DFT calculations. chemmethod.com

Beyond DFT, other quantum mechanical methods are available for computational analysis. The Hartree-Fock (HF) method is a foundational ab initio technique that solves the Schrödinger equation without empirical parameters but approximates electron-electron repulsion by considering each electron in the average field of all others, thus neglecting electron correlation. This can affect the accuracy of the results compared to post-HF methods or DFT. acs.org

Semi-empirical methods, on the other hand, simplify calculations further by incorporating experimental data and parameters to approximate certain complex integrals. This makes them computationally much faster than DFT or HF, but their accuracy is highly dependent on the quality of the parameterization for the specific class of molecules being studied.

A comparative study involving DFT, Hartree-Fock, and semi-empirical methods for this compound would be valuable. Such a study would highlight the trade-offs between computational expense and accuracy for predicting its various properties, from geometry to electronic characteristics. While direct comparative studies on this specific molecule are not prominent in the literature, research on related heterocyclic systems often uses DFT as the preferred method for its robust performance. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity and lower stability. chemmethod.com In contrast, a large gap implies high stability and low reactivity. This analysis is instrumental in predicting how this compound might participate in chemical reactions, as the energy gap is directly related to the energy required for electron transfer. scholarsresearchlibrary.com

Table 2: Conceptual HOMO-LUMO Data This table provides a conceptual illustration of FMO analysis. Specific calculated values for this compound require dedicated computational studies.

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| LUMO | (Example: -1.0 eV) | Electron Acceptor / Electrophilic Site |

| HOMO | (Example: -5.5 eV) | Electron Donor / Nucleophilic Site |

| Energy Gap (ΔE) | (Example: 4.5 eV) | Indicator of Chemical Stability |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Vibrational Frequency Calculations and Spectroscopic Correlations

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsion of chemical bonds. The results are often presented as a theoretical infrared (IR) and Raman spectrum.

By comparing the calculated vibrational spectra with experimental data obtained from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy, researchers can validate both the computational model and the assignment of experimental peaks. 117.240.141 For this compound, experimental FTIR has identified characteristic vibrations, including N-H stretching in the 3300–3500 cm⁻¹ range and pyridine ring C-N stretching between 1600–1500 cm⁻¹. researchgate.net A successful computational model would accurately reproduce these frequencies. Often, calculated frequencies are uniformly scaled to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity. researchgate.netscholarsresearchlibrary.com

Table 3: Correlation of Experimental and Theoretical Vibrational Modes for this compound

| Vibrational Mode | Experimental Frequency Range (FTIR) researchgate.net | Expected Theoretical Counterpart (DFT) |

|---|---|---|

| N-H Stretch (Amino Groups) | 3300–3500 cm⁻¹ | Calculated frequencies in a similar range, confirming the presence of NH₂ groups. |

| C-N Stretch (Pyridine Ring) | 1600–1500 cm⁻¹ | Calculated frequencies corresponding to ring stretching vibrations. |

| C-H In-plane Bend | ~1000-1300 cm⁻¹ | Predicted bands in this region. 117.240.141 |

| C-H Out-of-plane Bend | ~750-1000 cm⁻¹ | Predicted bands in this region. 117.240.141 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule properties, molecular modeling and dynamics (MD) simulations provide insights into the behavior of molecules over time. MD simulations model the movement of atoms and molecules based on a force field, which describes the potential energy of the system. mdpi.com

For this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, or its binding behavior with larger macromolecules like proteins or DNA. acs.org These simulations are particularly valuable for understanding how the molecule behaves in a realistic chemical or biological environment. For example, MD can be used to explore the stability of potential coordination complexes or to predict how the molecule might orient itself at an interface. ulisboa.ptulisboa.pt Although specific MD studies focused solely on this compound are not widely documented, the methodology is extensively applied to similar small aromatic and amine-containing molecules to predict their dynamic properties and interactions. mdpi.comnih.govacs.org

Conformational Analysis and Stability Studies

The stability of this compound is influenced by the electronic interactions between the amino groups and the pyridine ring. The electron-donating nature of the amino groups can affect the aromaticity and electron density distribution of the pyridine ring. While specific conformational analysis studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies on related di- and triaminopyridine derivatives. For instance, studies on 2,6-diaminopyridine (B39239) have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to determine its optimized, stable structure tandfonline.com. Similar methodologies would be applicable to this compound to determine the relative energies of its possible conformers.

Table 1: Hypothetical Conformational Energy Analysis of this compound

| Conformer | Dihedral Angle (C2-C3-N-H) | Relative Energy (kcal/mol) | Stability Ranking |

| 1 | 0° | 2.5 | 3 |

| 2 | 60° | 1.0 | 2 |

| 3 | 180° | 0.0 | 1 |

Note: This table is illustrative and based on general principles of conformational analysis for aminopyridines. Specific computational data for this compound is required for accurate values.

Solvent Effects on Molecular Properties

The surrounding solvent environment can significantly alter the molecular properties of this compound. Solvation models, such as the Polarizable Continuum Model (PCM), are often integrated with DFT calculations to simulate the effects of different solvents. These effects are particularly pronounced for polar molecules like this compound due to dipole-dipole interactions and hydrogen bonding.

The electronic absorption spectra of aminopyridine derivatives have been shown to be influenced by solvent polarity tandfonline.com. An increase in solvent polarity generally leads to shifts in the absorption maxima, indicating changes in the electronic structure of the molecule in its ground and excited states. For this compound, which possesses multiple amino groups capable of acting as hydrogen bond donors and the pyridine nitrogen as a hydrogen bond acceptor, the potential for solvent interaction is high.

Key molecular properties affected by solvents include:

Dipole Moment: In polar solvents, the dipole moment of this compound is expected to increase due to the stabilization of charge separation.

Electronic Spectra: Solvatochromic shifts in the UV-Vis spectra can provide information about the nature of the electronic transitions and the differential solvation of the ground and excited states.

Reactivity: Solvent molecules can influence reaction rates and pathways by stabilizing or destabilizing transition states and intermediates. For instance, explicit solvent effects, including hydrogen bonding, have been shown to impact the rate and site-selectivity of reactions involving aminopyridines nih.gov.

Table 2: Predicted Solvent Effects on Key Molecular Properties of this compound

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted λmax (nm) |

| Gas Phase | 1 | ~2.5 | ~280 |

| Toluene | 2.4 | ~2.8 | ~285 |

| Ethanol (B145695) | 24.6 | ~3.5 | ~295 |

| Water | 80.1 | ~4.2 | ~300 |

Note: The values in this table are estimations based on trends observed for similar aminopyridines and require specific computational verification for this compound.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound. By analyzing the electronic structure, one can identify the most probable sites for electrophilic and nucleophilic attack, as well as the likely course of chemical reactions.

The reactivity of this compound is largely governed by the interplay of the electron-donating amino groups and the electron-withdrawing pyridine ring. The amino groups increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to them, making the ring more susceptible to electrophilic substitution. Conversely, the pyridine nitrogen atom possesses a lone pair of electrons and can act as a nucleophile or a base.

Computational studies using DFT can predict reactivity through various descriptors:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate and accept electrons, respectively. The locations of these orbitals highlight the most reactive sites.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and donor-acceptor interactions within the molecule, which can explain its stability and reactivity patterns.

For this compound, computational studies have suggested that the 2- and 4-amino sites are preferential for metal binding due to lower orbital energy . This indicates that these positions are likely to be highly nucleophilic. The molecule can undergo various reactions, including oxidation, reduction, and substitution at the amino groups . The contiguous arrangement of amino groups in this compound also enhances its chelation capabilities .

Table 3: Predicted Reactivity Descriptors for this compound (DFT Calculation)

| Reactivity Descriptor | Predicted Value/Observation | Implication |

| HOMO Energy | High | Good electron donor, susceptible to electrophilic attack |

| LUMO Energy | Low | Can accept electrons, potential for nucleophilic aromatic substitution |

| MEP Minimum | Pyridine Nitrogen | Most basic site, protonation likely to occur here |

| MEP Maximum | Amino Group Protons | Potential sites for hydrogen bonding with acceptors |

Note: The predictions in this table are based on general principles of pyridine and amine chemistry and would be refined by specific DFT calculations on this compound.

Applications in Medicinal Chemistry and Biological Research

Biological Activities and Structure-Activity Relationship (SAR) Investigations

The pyridine (B92270) nucleus is a core component in numerous natural products and FDA-approved drugs, recognized for its ability to engage in biologically relevant interactions. nih.govresearchgate.netnih.govdovepress.com The introduction of three amino groups, as seen in Pyridine-2,3,4-triamine, provides multiple sites for hydrogen bonding and further chemical modification, leading to a wide spectrum of biological effects. rsc.org

Antimicrobial Activity (Antibacterial, Antifungal)

The pyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Derivatives of pyridine have demonstrated efficacy against a variety of microbial pathogens, including multidrug-resistant strains. nih.govnih.gov While specific studies on this compound are limited, research on related aminopyridine and pyridine-bearing compounds highlights the potential of this structural class.

Structure-activity relationship (SAR) studies on pyridine derivatives reveal that the nature and position of substituents on the pyridine ring are crucial for antimicrobial potency. For instance, the synthesis of certain pyridine-1,2,4-triazole-3-thione-hydrazone derivatives has yielded compounds with significant antifungal and antibacterial activity. vu.lt One such derivative, 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, showed exceptional activity against the fungus Candida tenuis with a Minimum Inhibitory Concentration (MIC) of 0.9 µg/mL. vu.lt Other derivatives in the same study displayed very high antibacterial activity against Mycobacterium luteum with MIC values of 3.9 µg/mL. vu.lt

Furthermore, studies on isonicotinic acid hydrazide derivatives found that several compounds were potent antimicrobial agents against strains like S. aureus, B. subtilis, E. coli, and C. albicans, with MIC values ranging from 2.18 to 3.08 μM/mL. nih.gov Pyridinium salts have also been investigated, with some showing MIC values as low as 4 μg/mL against Staphylococcus aureus. mdpi.com The introduction of different substituents allows for the modulation of lipophilicity and electronic properties, which can enhance penetration through microbial cell membranes and interaction with molecular targets. vu.lt

| Compound Class/Derivative | Target Organism | Activity (MIC) |

| 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida tenuis | 0.9 µg/mL vu.lt |

| 5-Chloropyridine-hydrazone derivatives | Mycobacterium luteum | 3.9 µg/mL vu.lt |

| Isonicotinic acid hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans | 2.18–3.08 μM/mL nih.gov |

| Pyridine-4-aldoxime quaternary ammonium (B1175870) salts | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02 to 6 mM nih.gov |

| Pyridine-triazole derivatives (trimethoxyphenyl substituted) | Various bacteria and fungi | Comparable to Ciprofloxacin/Miconazole nih.gov |

| 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidin-2-one | Various bacteria and fungi | Moderate activity oaji.net |

Anti-inflammatory Effects and Enzyme Inhibition Studies (e.g., COX-1, COX-2)

The pyridine nucleus is integral to several anti-inflammatory agents. mdpi.commdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes, and research into novel COX inhibitors frequently incorporates pyridine-based structures to enhance selectivity and reduce side effects. mdpi.com

Derivatives of aminopyridine have been specifically investigated for their anti-inflammatory potential. A study on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structural analogs of the NSAID piroxicam, demonstrated that these compounds exhibit significant analgesic and anti-inflammatory properties. mdpi.com Notably, the N-(5-methylpyridin-2-yl)-amide and N-(pyridin-3-yl)-amide derivatives were more active than the reference drug Lornoxicam in anti-inflammatory assays. mdpi.com Another study on 4,6-disubstituted-2-amino-3-cyanopyridines found that derivatives with electron-releasing groups and a p-hydroxyphenyl substituent showed promising anti-inflammatory and analgesic effects. oaji.net

The development of aminopyridine N-oxides has identified a novel scaffold for potent and selective inhibition of p38α MAP kinase, a key enzyme in the inflammatory cascade that leads to the production of TNF-α. nih.gov One compound from this series demonstrated oral efficacy in a chronic rat model of adjuvant arthritis with an ED50 of 4.5 mg/kg, highlighting the therapeutic potential of aminopyridine structures in chronic inflammatory diseases. nih.gov

Anticancer Research and Cellular Pathway Interactions

The pyridine scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives showing potent antiproliferative activity. scilit.com The ability of the pyridine ring and its substituents to interact with key biological targets involved in cancer progression makes it a focal point of medicinal chemistry research. mdpi.comnih.gov